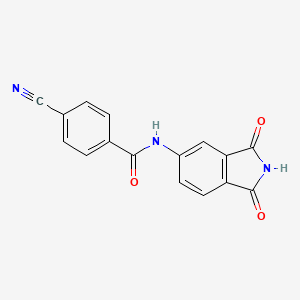

4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

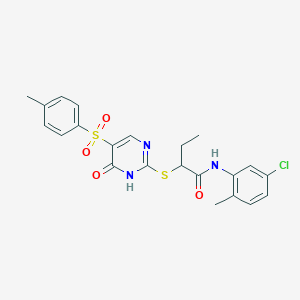

4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide is a chemical compound with the molecular formula C16H9N3O3 and a molecular weight of 291.26 . It is also known by the CAS number 683235-33-8 .

Molecular Structure Analysis

The molecular structure of 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide consists of a benzamide group attached to a 1,3-dioxoisoindolin-5-yl group via a cyano linkage . The exact 3D structure or crystallography data is not available in the search results.Physical And Chemical Properties Analysis

The compound has a predicted density of 1.48±0.1 g/cm3 and a predicted pKa of 9.54±0.20 .Applications De Recherche Scientifique

Pharmaceutical Synthesis

The structure of 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide lends itself to the synthesis of various pharmaceutical compounds. Its isoindoline nucleus is a key feature in many therapeutic agents, and the presence of both cyano and amide functional groups allows for further chemical modifications. This compound can serve as a precursor in the synthesis of drugs with potential anti-inflammatory, antiviral, and anticancer properties .

Herbicides

In agricultural chemistry, this compound’s reactivity can be harnessed to create herbicides. The cyano group in particular may interfere with the growth of weeds by inhibiting key enzymes or disrupting cell wall synthesis, providing a targeted approach to weed management .

Colorants and Dyes

The benzamide moiety of 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide is often found in colorants and dyes. Its chemical stability and ability to form complexes with metals make it suitable for creating pigments used in textiles, inks, and plastics .

Polymer Additives

This compound can be used to enhance the properties of polymers. As an additive, it could potentially improve the thermal stability, UV resistance, or colorfastness of polymers, making them more durable and versatile for industrial applications .

Organic Synthesis

In the field of organic chemistry, 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide is valuable for its reactivity. It can participate in various organic reactions, serving as a building block for synthesizing complex organic molecules. Its cyano group is particularly reactive, allowing for nucleophilic addition reactions .

Photochromic Materials

The unique structure of this compound makes it a candidate for developing photochromic materials. These materials change color when exposed to light, and the compound’s ability to undergo reversible structural changes upon light exposure could be exploited in the creation of smart windows, lenses, and display technologies .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is suggested that the compound might interact with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.

Result of Action

It is suggested that the compound may exhibit insecticidal activities against certain species . The specific effects would depend on the compound’s targets and the biological context.

Propriétés

IUPAC Name |

4-cyano-N-(1,3-dioxoisoindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3/c17-8-9-1-3-10(4-2-9)14(20)18-11-5-6-12-13(7-11)16(22)19-15(12)21/h1-7H,(H,18,20)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPVQIVKMRWZDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2898959.png)

![2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B2898964.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(diethylsulfamoyl)benzamide](/img/structure/B2898970.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2898972.png)

![Methyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2898973.png)

![N-(4-fluorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2898975.png)

![2-[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2898978.png)

![1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2898979.png)